molecular formula C24H24N4O3 B121558 (E)-1,3-Diethyl-7-methyl-8-(3-phenoxystyryl)xanthine CAS No. 155814-36-1

(E)-1,3-Diethyl-7-methyl-8-(3-phenoxystyryl)xanthine

Cat. No. B121558
M. Wt: 416.5 g/mol
InChI Key: VVBQOSJASCHAFT-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1,3-Diethyl-7-methyl-8-(3-phenoxystyryl)xanthine, commonly known as DPSPX, is a xanthine derivative that has been extensively studied for its potential therapeutic applications. It is a potent and selective antagonist of adenosine A2A receptors, which are widely distributed in the central nervous system and play a key role in regulating various physiological processes.

Mechanism Of Action

DPSPX may be further studied for its mechanism of action and its interactions with other signaling pathways, which can provide insights into its therapeutic effects and potential side effects.

Biochemical And Physiological Effects

DPSPX has been shown to have various biochemical and physiological effects in animal models and cell cultures. These effects include:
- Neuroprotection: DPSPX has been shown to protect dopaminergic neurons from degeneration in animal models of Parkinson's disease and Huntington's disease by blocking the adenosine A2A receptors, which are overexpressed in these conditions.
- Cardioprotection: DPSPX has been shown to reduce the size of myocardial infarction and improve cardiac function in animal models of ischemia-reperfusion injury by blocking the adenosine A2A receptors, which are involved in the regulation of myocardial blood flow and contractility.
- Anticancer activity: DPSPX has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and melanoma, by blocking the adenosine A2A receptors, which are overexpressed in these cells.
- Anti-inflammatory activity: DPSPX has been shown to reduce the production of pro-inflammatory cytokines and chemokines in animal models of inflammation by blocking the adenosine A2A receptors, which are involved in the regulation of immune cell function.

Advantages And Limitations For Lab Experiments

DPSPX has several advantages and limitations for lab experiments. Some of the advantages include:
- Selectivity: DPSPX is a selective antagonist of adenosine A2A receptors, which allows for the specific modulation of these receptors without affecting other adenosine receptors or unrelated targets.
- Potency: DPSPX is a potent antagonist of adenosine A2A receptors, which allows for the use of lower concentrations and reduces the risk of off-target effects.
- Availability: DPSPX is commercially available and can be easily obtained for lab experiments.
Some of the limitations include:
- Stability: DPSPX is relatively unstable and can degrade over time, which requires careful storage and handling.
- Solubility: DPSPX is poorly soluble in water and requires the use of organic solvents for dissolution, which can affect its pharmacokinetics and toxicity.
- Species differences: DPSPX may have different pharmacokinetics and toxicity profiles in different animal species, which requires careful selection of animal models and dosages.

Future Directions

There are several future directions for the study of DPSPX and its potential therapeutic applications. Some of these directions include:
- Combination therapy: DPSPX may be used in combination with other drugs or therapies to enhance its therapeutic effects and reduce its side effects.
- Clinical trials: DPSPX may be tested in clinical trials for its potential efficacy and safety in various diseases, including Parkinson's disease, Huntington's disease, ischemic heart disease, and cancer.
- Pharmacokinetics and toxicity: DPSPX may be further studied for its pharmacokinetics and toxicity profiles in different animal species and human subjects, which can provide useful information for drug development and clinical trials.
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Synthesis Methods

DPSPX can be synthesized using a multistep process that involves the reaction of 8-bromo-1,3-dimethylxanthine with ethyl magnesium bromide, followed by the reaction of the resulting intermediate with 3-phenoxystyryl magnesium bromide. The final product is obtained after purification using column chromatography and recrystallization from a suitable solvent.

Scientific Research Applications

DPSPX has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, cardiology, and oncology. In neurology, DPSPX has been shown to have a neuroprotective effect in animal models of Parkinson's disease and Huntington's disease by blocking the adenosine A2A receptors, which are overexpressed in these conditions. In cardiology, DPSPX has been shown to have a cardioprotective effect by reducing the size of myocardial infarction in animal models of ischemia-reperfusion injury. In oncology, DPSPX has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and melanoma, by blocking the adenosine A2A receptors, which are overexpressed in these cells.

properties

CAS RN

155814-36-1

Product Name

(E)-1,3-Diethyl-7-methyl-8-(3-phenoxystyryl)xanthine

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

1,3-diethyl-7-methyl-8-[(E)-2-(3-phenoxyphenyl)ethenyl]purine-2,6-dione

InChI

InChI=1S/C24H24N4O3/c1-4-27-22-21(23(29)28(5-2)24(27)30)26(3)20(25-22)15-14-17-10-9-13-19(16-17)31-18-11-7-6-8-12-18/h6-16H,4-5H2,1-3H3/b15-14+

InChI Key

VVBQOSJASCHAFT-CCEZHUSRSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=CC=C3)OC4=CC=CC=C4)C

SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=CC=C3)OC4=CC=CC=C4)C

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=CC=C3)OC4=CC=CC=C4)C

synonyms

1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-7-methyl-8-(2-(3-phenoxyp henyl)ethenyl)-, (E)-

Origin of Product

United States

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